

High-Throughput Screening for Novel Andrimid Producers: An Application Note and Protocol

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Compound of Interest

Compound Name: *Andrimid*

Cat. No.: *B1212256*

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Introduction

The rising threat of antimicrobial resistance necessitates the discovery of novel antibiotics with unique mechanisms of action. **Andrimid**, a hybrid non-ribosomal peptide-polyketide, represents a promising class of antibiotics that inhibits bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid biosynthesis. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of microbial collections to identify novel producers of **Andrimid** and related ACC inhibitors.

Andrimid and its analogs, such as Moiramide B, have demonstrated broad-spectrum activity against various bacterial pathogens. The biosynthetic gene cluster responsible for **Andrimid** production, the adm cluster, has been identified in several bacterial genera, including *Serratia*, *Pantoea*, and *Vibrio*. This knowledge opens avenues for both genetic and phenotypic screening approaches to discover new producers and potentially novel analogs with improved therapeutic properties.

This guide outlines two primary HTS strategies: a target-based screen for direct inhibitors of ACC and a whole-cell phenotypic screen to identify microorganisms producing anti-ACC compounds. Detailed experimental protocols, data presentation guidelines, and visualizations of the key pathways and workflows are provided to facilitate the implementation of these screening campaigns.

Data Presentation

Effective screening campaigns generate vast amounts of data. It is crucial to organize this data in a structured manner to facilitate analysis and comparison. The following tables provide templates for summarizing key quantitative data from an **Andrimid** screening project.

Table 1: Minimum Inhibitory Concentration (MIC) of **Andrimid** and Analogs

Compound	Staphylococcus aureus (MRSA)	Streptococcus pneumoniae	Escherichia coli (Δ tolC)	Pseudomonas aeruginosa	Enterococcus faecalis (VRE)
Andrimid	1 mg/L	1 mg/L	32 μ M	>64 μ g/mL	1 mg/L
Moiramide B	0.1 μ g/ml	4 μ g/mL	32-64 μ g/mL	>64 μ g/mL	8 mg/L
Positive Control (e.g., Vancomycin)	2 mg/L	0.5 mg/L	N/A	N/A	4 mg/L
Negative Control (e.g., Kanamycin)	>64 μ g/mL	>64 μ g/mL	160 μ M	>64 μ g/mL	>64 μ g/mL

Note: MIC values are sourced from multiple studies and may vary based on the specific strains and testing conditions used. The Δ tolC mutant of E. coli is often used to increase sensitivity to compounds affected by efflux pumps.

Table 2: High-Throughput Screening Hit Rate Summary

Screening Campaign	Library Size	Assay Type	Hit Criteria	Hit Rate (%)
Microbial Extract Library	~300 extracts	Whole-Cell (Anti- <i>S. aureus</i>)	≥30% growth inhibition	8%
Microbial Extract Library	~270 extracts	Whole-Cell (Anti- <i>E. coli</i>)	≥30% growth inhibition	4%
Natural Product Fraction Library	326,656 fractions	Whole-Cell (Anti- <i>S. aureus</i>)	IC ₅₀ ≤ 7.5 mg/L	0.22%
Natural Product Fraction Library	326,656 fractions	Whole-Cell (Anti- <i>E. coli</i> Δ <i>tolC</i>)	IC ₅₀ ≤ 7.5 mg/L	0.7%
Synthetic Compound Library	115,000 compounds	Target-Based (ACC inhibitor)	Specific luminescence signal	~0.1%

Note: Hit rates are highly dependent on the library composition, screening concentration, and hit criteria. The data presented is a compilation from various antibiotic screening studies to provide a general benchmark.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a high-throughput screening campaign for novel **Andrimid** producers.

Protocol 1: Whole-Cell High-Throughput Screening of Microbial Extracts

This protocol outlines a primary screen to identify microbial extracts with antibacterial activity, which can then be further analyzed for the presence of **Andrimid** or other ACC inhibitors.

1. Materials and Reagents:

- Microbial extract library (e.g., from actinomycetes, fungi, or soil bacteria)
- Test organism (e.g., *Staphylococcus aureus* ATCC 29213)

- 96-well or 384-well microtiter plates
- Mueller-Hinton Broth (MHB)
- Resazurin sodium salt solution (0.01% w/v in sterile PBS)
- Positive control (e.g., **Andrimid** or Vancomycin)
- Negative control (e.g., DMSO or sterile broth)
- Multichannel pipette or automated liquid handler
- Plate reader (absorbance at 600 nm and fluorescence at 560 nm excitation/590 nm emission)
- Incubator

2. Procedure:

- Preparation of Microbial Extracts:
 - Cultivate microbial strains in appropriate liquid media.
 - Extract the culture broth with an organic solvent (e.g., ethyl acetate).
 - Evaporate the solvent and resuspend the extract in DMSO to a stock concentration of 10 mg/mL.
- Assay Plate Preparation:
 - In a 96-well plate, add 98 μ L of MHB to each well.
 - Add 2 μ L of each microbial extract to individual wells (final concentration of 200 μ g/mL).
 - Include positive and negative controls on each plate.
- Inoculum Preparation:
 - Grow the test organism overnight in MHB at 37°C.

- Dilute the overnight culture to achieve a final concentration of 5×10^5 CFU/mL in the assay plate.
- Incubation:
 - Add 100 μ L of the diluted bacterial culture to each well of the assay plate.
 - Incubate the plates at 37°C for 18-24 hours.
- Detection of Bacterial Growth Inhibition:
 - After incubation, add 20 μ L of resazurin solution to each well.
 - Incubate for an additional 2-4 hours at 37°C.
 - Measure fluorescence (
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